Hemodynamic Safety: 7-NiNa's Blood Pressure Neutrality vs. L-NAME-Induced Hypertension
In a 6-week chronic treatment study using spontaneously hypertensive rats (SHR), 7-NiNa (10 mg/kg/day) demonstrated no change in systolic blood pressure (sBP), whereas L-NAME (50 mg/kg/day) initiated a significant increase in sBP by the fourth week [1]. This confirms that 7-NiNa is a superior tool for long-term in vivo studies where confounding hypertension is unacceptable.
| Evidence Dimension | Systolic Blood Pressure (sBP) Change |
|---|---|
| Target Compound Data | Unchanged (no significant increase) |
| Comparator Or Baseline | L-NAME (50 mg/kg/day): Increased sBP starting at week 4 |
| Quantified Difference | Significant divergence in hemodynamic outcome (P-value not specified in abstract) |
| Conditions | Spontaneously hypertensive rats (SHR), 6-week chronic oral treatment |
Why This Matters
7-NiNa enables chronic nNOS inhibition models without the confounding variable of drug-induced hypertension, a critical factor for reproducible in vivo neuroscience and pain pharmacology.
- [1] Berényiová A, Drobná M, Kristek F, et al. [PP.31.08] Chronic inhibition of two constitutive NO-synthase isoforms during developmental stage of hypertension. J Hypertens. 2016;34:e316. View Source
